molecular formula C9H16N2S B13282496 Butyl[1-(1,3-thiazol-2-yl)ethyl]amine

Butyl[1-(1,3-thiazol-2-yl)ethyl]amine

Cat. No.: B13282496
M. Wt: 184.30 g/mol
InChI Key: JYTCBWXKNQPTJO-UHFFFAOYSA-N
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Description

Butyl[1-(1,3-thiazol-2-yl)ethyl]amine is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole derivatives, including Butyl[1-(1,3-thiazol-2-yl)ethyl]amine, often involves the Hantzsch thiazole synthesis. This method typically includes the reaction of α-haloketones with thioamides under acidic or basic conditions . For this compound, a possible synthetic route could involve the reaction of a butyl-substituted α-haloketone with a thioamide derivative under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of thiazole derivatives may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Butyl[1-(1,3-thiazol-2-yl)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Butyl[1-(1,3-thiazol-2-yl)ethyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl[1-(1,3-thiazol-2-yl)ethyl]amine involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl[1-(1,3-thiazol-2-yl)ethyl]amine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other thiazole derivatives. Its butyl group and thiazole ring combination may offer unique interactions with biological targets, making it a valuable compound for further research and development .

Biological Activity

Butyl[1-(1,3-thiazol-2-yl)ethyl]amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula C10H18N2SC_{10}H_{18}N_2S and a molecular weight of 198.33 g/mol. The compound features a butyl group attached to an ethylamine moiety, which is further substituted with a thiazole ring at the 1-position of the ethyl group. This unique structure contributes to its potential biological reactivity and activity against various pathogens .

The biological activity of this compound is largely attributed to its interaction with biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes and receptors, leading to antimicrobial and antifungal effects . The thiazole ring plays a crucial role in these interactions, enhancing the compound's lipophilicity and overall biological activity .

Overview

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Its derivatives have been shown to possess activities against strains such as Mycobacterium tuberculosis, Candida albicans, and Aspergillus niger .

Case Studies

  • Antibacterial Activity : A study demonstrated that thiazole derivatives, including this compound, exhibited minimum inhibitory concentrations (MICs) ranging from 0.7 to 2.8 µg/mL against Staphylococcus aureus, outperforming traditional antibiotics .
  • Antifungal Activity : The compound was also tested for antifungal efficacy against C. albicans with MIC values between 3.92–4.01 mM, indicating moderate effectiveness compared to reference drugs like fluconazole .

Data Table: Antimicrobial Activity Summary

PathogenMIC (µg/mL)MBC (µg/mL)Reference Drug
Staphylococcus aureus0.7–2.831.25–500Vancomycin
Candida albicans3.92–4.01Not specifiedFluconazole
Aspergillus niger4.01–4.23Not specifiedAmphotericin B
Mycobacterium tuberculosisNot specifiedNot specifiedIsoniazid

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies have shown that the presence of electron-withdrawing or electron-donating groups on the thiazole ring significantly affects antimicrobial potency . For instance:

  • Electron-withdrawing groups enhance lipophilicity and improve interaction with bacterial membranes.
  • Hydrophobic moieties at specific positions on the thiazole ring can increase antibacterial activity.

Properties

Molecular Formula

C9H16N2S

Molecular Weight

184.30 g/mol

IUPAC Name

N-[1-(1,3-thiazol-2-yl)ethyl]butan-1-amine

InChI

InChI=1S/C9H16N2S/c1-3-4-5-10-8(2)9-11-6-7-12-9/h6-8,10H,3-5H2,1-2H3

InChI Key

JYTCBWXKNQPTJO-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C1=NC=CS1

Origin of Product

United States

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